[(2-phenoxyphenyl)amino]thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-phenoxyanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c14-13(18)16-15-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIATARTGUBRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266632 | |
| Record name | 2-(2-Phenoxyphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860609-84-3 | |
| Record name | 2-(2-Phenoxyphenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenoxyphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Phenoxyphenyl Amino Thiourea
Established and Novel Synthetic Pathways for the Core Structure of [(2-phenoxyphenyl)amino]thiourea
The primary and most direct route to this compound involves the reaction of 2-phenoxyaniline (B124666) with a suitable thiocarbonylating agent. The most common and versatile method is the use of isothiocyanates.
A prevalent pathway for synthesizing thioureas is the reaction of a primary amine with an isothiocyanate. nih.gov In the context of this compound, this would involve the reaction of 2-phenoxyaniline with a protected isothiocyanate, followed by deprotection. For instance, the reaction of 2-phenoxyaniline with a reagent like benzoyl isothiocyanate would yield an N-acylthiourea intermediate, which could then be deacylated to the target compound.
Alternatively, 2-phenoxyaniline can be converted into 2-phenoxyphenyl isothiocyanate. This can be achieved through various methods, such as reaction with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurylating agent like cyanuric chloride or tosyl chloride. d-nb.infobeilstein-journals.orgorganic-chemistry.org The resulting 2-phenoxyphenyl isothiocyanate can then be reacted with ammonia (B1221849) to furnish this compound. orgsyn.org
Another established method for thiourea (B124793) synthesis utilizes 1,1'-thiocarbonyldiimidazole (B131065) as a thiocarbonyl transfer agent. This reagent reacts with two equivalents of an amine to form a symmetrical thiourea. nih.gov For the synthesis of an unsymmetrical thiourea like this compound, a stepwise approach would be necessary, carefully controlling the stoichiometry.
A one-pot synthesis from the corresponding amine, carbon disulfide, and a desulfurylating agent under aqueous conditions has also been reported as a general and facile protocol for preparing a broad range of alkyl and aryl isothiocyanates which are precursors to thioureas. d-nb.info
Optimization of Reaction Parameters and Yield Enhancement Strategies
The efficiency of the synthesis of this compound is highly dependent on the chosen pathway and the optimization of reaction conditions. Key parameters to consider include the solvent, temperature, reaction time, and the nature of the catalyst or reagents.
For the reaction of 2-phenoxyaniline with an isothiocyanate, the choice of solvent is crucial. Aprotic solvents such as acetone, acetonitrile, or dichloromethane (B109758) are commonly employed. nih.govmdpi.com The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific isothiocyanate used. The use of a base, such as triethylamine, can facilitate the reaction by deprotonating the amine and increasing its nucleophilicity. organic-chemistry.org
The following table summarizes potential reaction conditions for the synthesis of the precursor, 2-phenoxyphenyl isothiocyanate, based on general methods for isothiocyanate synthesis.
| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |
| 2-Phenoxyaniline | 1. CS₂, Et₃N; 2. TsCl | CH₃CN | Room Temp. | Good | organic-chemistry.org |
| 2-Phenoxyaniline | PhOC(S)Cl, NaOH(s) | CH₂Cl₂ | Room Temp. | Good | organic-chemistry.org |
| 2-Phenoxyaniline | 1. CS₂, Base; 2. TCT | H₂O/Organic | 0 °C to 40 °C | Good | d-nb.infobeilstein-journals.org |
TCT: Trichloroisocyanuric acid or Cyanuric chloride
Mechanistic Probes into the Formation of this compound
The formation of this compound via the reaction of 2-phenoxyaniline with an isothiocyanate proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amino group in 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This attack results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product. The high electrophilicity of the carbon atom in the isothiocyanate is a key driver for this reaction. mdpi.com
The reaction is often reversible, and the position of the equilibrium can be influenced by the reaction conditions. The use of a non-polar solvent can favor the formation of the thiourea by precipitating the product out of the solution, thus driving the reaction forward.
Strategic Functionalization and Derivatization of this compound
The this compound core structure offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially new properties. The primary sites for functionalization are the nitrogen atoms of the thiourea moiety and the sulfur atom.
N-Substitution and Related Modifications on the Thiourea Moiety
The nitrogen atoms of the thiourea group can be readily alkylated or acylated. N-alkylation of arylthioureas can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov The regioselectivity of the alkylation on the unsymmetrical this compound would be influenced by the electronic and steric environment of the two nitrogen atoms. The nitrogen atom attached to the phenoxyphenyl group is likely to be less nucleophilic due to the electron-withdrawing nature of the aromatic ring.
N-acylation of thioureas can be accomplished using acyl chlorides or anhydrides. researchgate.net This reaction typically occurs at the more nucleophilic nitrogen atom. The resulting N-acylthioureas are versatile intermediates for further transformations.
S-Functionalization Approaches to Develop Novel Thiourea Analogs
The sulfur atom of the thiourea moiety is nucleophilic and can be easily alkylated to form S-alkylisothioureas, also known as isothiouronium salts. wikipedia.org This reaction is typically carried out using alkyl halides. A highly efficient method for the S-alkylation of arylthioureas using tetraalkylammonium salts as alkylating reagents under transition-metal-free conditions has been reported, offering a practical route to a wide range of S-substituted isothioureas. nih.govresearchgate.net
These S-alkylated derivatives are valuable precursors for the synthesis of other heterocyclic systems. For example, oxidative cyclization of thioureas can lead to the formation of 1,2,4-thiadiazoles. organic-chemistry.orgisres.orgrsc.org This transformation can be achieved using various oxidizing agents, such as iodine or phenyliodine(III) bis(trifluoroacetate). organic-chemistry.orgrsc.org The reaction proceeds via an intramolecular S-N bond formation.
The following table outlines potential S-functionalization reactions of this compound based on general methods for arylthioureas.
| Reaction Type | Reagent | Product Type | Reference |
| S-Alkylation | Alkyl Halide | S-Alkylisothiourea | wikipedia.org |
| S-Alkylation | Tetraalkylammonium Salt | S-Alkylisothiourea | nih.govresearchgate.net |
| S-Arylation | Aryl Iodide, Cu Catalyst | S-Arylisothiourea | dntb.gov.ua |
| Oxidative Cyclization | I₂, Base | 5-Amino-1,2,4-thiadiazole derivative | organic-chemistry.org |
Substituent Effects and Modifications on the Phenoxyphenyl System
The electronic properties of the phenoxyphenyl system can be modulated by introducing substituents on either of the phenyl rings. The nature and position of these substituents can significantly influence the reactivity of the entire molecule, including the nucleophilicity of the amino group and the acidity of the N-H protons of the thiourea moiety.
Electron-donating groups (e.g., alkyl, alkoxy) on the phenoxyphenyl rings would increase the electron density on the aromatic system and enhance the nucleophilicity of the 2-amino group, potentially accelerating the rate of thiourea formation. Conversely, electron-withdrawing groups (e.g., nitro, halo) would decrease the nucleophilicity of the amine. nih.govresearchgate.net
The position of the substituent on the phenoxyphenyl rings will also play a crucial role. Substituents at the ortho and para positions to the ether linkage or the amino group will have a more pronounced electronic effect compared to those at the meta position. rsc.org Furthermore, steric effects from bulky substituents near the reaction centers can hinder the approach of reagents and affect reaction rates and regioselectivity. nih.gov
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
The growing emphasis on environmentally benign chemical processes has spurred research into sustainable methods for synthesizing thiourea derivatives, including this compound. Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. Traditional methods for synthesizing thioureas often involve toxic reagents like thiophosgene (B130339) and volatile organic solvents. In contrast, modern sustainable approaches prioritize the use of safer solvents, alternative energy sources, and atom-efficient reactions to minimize environmental impact.
Several innovative and green methodologies have been developed for the synthesis of thioureas, which are applicable to the preparation of this compound. These methods align with the core tenets of green chemistry by offering significant advantages over conventional synthetic routes.
One promising green approach involves the use of water as a solvent. A patented method describes a one-step synthesis of thiourea derivatives in an aqueous medium, which avoids the use of toxic organic solvents. farmaciajournal.com This process utilizes phenoxysulfonyl chloride or its substituted derivatives and a primary amine as starting materials. farmaciajournal.com For the synthesis of this compound, this would involve the reaction of 2-phenoxyaniline with an appropriate thiocarbonyl source in water. The reaction is typically carried out at a temperature range of 65-100°C, and the product can be easily purified by filtration. farmaciajournal.com This method is advantageous due to the ready availability and low toxicity of the reactants, mild reaction conditions, and the environmentally friendly nature of water as a solvent. farmaciajournal.com
Another significant advancement in the green synthesis of thioureas is the application of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of the resulting compounds compared to conventional heating methods. Current time information in Bangalore, IN.sioc-journal.cn This technique can be applied to various synthetic pathways for thioureas, including the reaction of amines with isothiocyanates or carbon disulfide. The efficiency of microwave heating often allows for solvent-free reactions, further contributing to the green credentials of the synthesis.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another powerful green synthetic tool. beilstein-journals.orgresearchgate.net The synthesis of thioureas can be achieved by the ball-milling of an amine with a thiocarbonyl source. beilstein-journals.org This solvent-free approach is highly efficient and minimizes waste generation.
Furthermore, the use of deep eutectic solvents (DES) as both a catalyst and a reaction medium offers a sustainable alternative to traditional organic solvents. DES are typically biodegradable, non-toxic, and can often be recycled and reused multiple times without a significant loss of activity, making them an excellent choice for green synthesis.
While specific research detailing the application of these green methods exclusively for the synthesis of this compound is not extensively documented, the general principles and successful application to a wide range of other thiourea derivatives strongly suggest their feasibility and potential benefits for the synthesis of this specific compound.
Table 1: Comparison of a Potential Green Synthesis Route with a Conventional Method for Thiourea Derivatives
| Feature | Potential Green Synthesis (Water-Based) | Conventional Synthesis (Thiophosgene Method) |
| Starting Materials | 2-Phenoxyaniline, Thiocarbonyl Source (e.g., from Phenoxysulfonyl Chloride) | 2-Phenoxyaniline, Thiophosgene |
| Solvent | Water | Volatile Organic Solvents (e.g., Chloroform, Dichloromethane) |
| Toxicity of Reagents | Low | High (Thiophosgene is highly toxic and corrosive) |
| Reaction Conditions | 65-100°C | Often requires low temperatures and inert atmosphere |
| Byproducts | Benign salts and water | Hydrogen chloride, other hazardous byproducts |
| Work-up Procedure | Simple filtration | Complex work-up involving extractions and purifications |
| Environmental Impact | Minimal | Significant due to toxic reagents and solvent waste |
The exploration and adoption of such green synthetic strategies are crucial for the sustainable production of this compound and other valuable chemical compounds, aligning with the global shift towards more environmentally responsible chemical manufacturing.
In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data
A thorough investigation into the biological activities and molecular interactions of the chemical compound this compound, also known as N-(2-phenoxyphenyl)thiourea, has revealed a significant lack of specific experimental data in publicly accessible scientific literature. Despite extensive searches for information regarding its enzyme inhibition, receptor binding, and effects on cellular pathways, no detailed studies were identified for this particular molecule.
The compound is registered under CAS number 25688-84-0 and is available from some chemical suppliers, confirming its synthesis. However, beyond basic physicochemical properties, its biological profile remains largely uncharacterized in published research.
While data on this compound itself is scarce, the broader class of thiourea derivatives has been the subject of considerable scientific inquiry. These related compounds have demonstrated a wide range of biological activities, and their mechanisms of action are areas of active research.
General Biological Activities of Thiourea Derivatives
Thiourea-containing molecules are recognized for their diverse pharmacological potential, which stems from the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions. This allows them to interact with a variety of biological targets.
Enzyme Inhibition
Thiourea derivatives have been identified as inhibitors of several enzymes. For instance, various analogs have shown inhibitory activity against urease, a key enzyme in certain bacterial infections, and tyrosinase, an enzyme involved in melanin (B1238610) production. core.ac.ukmdpi.comnih.gov The mechanism often involves the thiocarbonyl group binding to metal ions in the enzyme's active site.
Anticancer and Antimicrobial Activity
Receptor Interaction
The ability of the thiourea functional group to act as both a hydrogen bond donor and acceptor makes it a versatile scaffold for designing ligands that can bind to various biological receptors. ontosight.ai Studies on different thiourea derivatives have explored their potential as modulators for different receptor systems.
It is crucial to emphasize that these findings relate to the general class of thiourea derivatives and cannot be directly extrapolated to this compound. The specific biological activity of any compound is highly dependent on its unique three-dimensional structure and the nature and arrangement of its substituent groups. Without dedicated experimental studies on this compound, its molecular interactions and mechanistic actions remain speculative. A study on a related compound, 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thiourea, showed some antiviral activity but no significant anticancer effects on the tested cell lines, highlighting how small structural changes can significantly alter biological outcomes. nih.govresearchgate.net
Molecular Interactions and Mechanistic Elucidation of Biological Actions of 2 Phenoxyphenyl Amino Thiourea
Cellular Pathway Perturbations Induced by [(2-phenoxyphenyl)amino]thiourea (In Vitro Models)
Impact on Intracellular Signaling Cascades
Thiourea (B124793) derivatives, a broad class of compounds to which this compound belongs, are known to modulate various intracellular signaling pathways. mdpi.comnih.gov Research into analogous compounds suggests that their biological effects are often linked to their ability to interact with key signaling molecules. While direct studies on this compound's impact on signaling cascades are not extensively detailed in the provided results, the broader family of thiourea derivatives has been shown to influence pathways critical for cell survival, proliferation, and stress responses.
General mechanisms for thiourea derivatives include the modulation of cancer cell signaling pathways and the inhibition of angiogenesis. mdpi.comnih.gov The presence of the thiourea pharmacophore is associated with a range of biological activities, stemming from its ability to interact with various cellular components. nih.gov
Investigation of Molecular Pathways Underlying Observed Cellular Responses
The cellular responses to thiourea derivatives are underpinned by their interactions with specific molecular pathways. For instance, in the context of cancer, these compounds can trigger apoptosis, or programmed cell death, and cause cell cycle arrest. nih.gov One study on a diarylthiourea derivative demonstrated its ability to arrest the cell cycle in the S phase in MCF-7 breast cancer cells, suggesting an induction of apoptosis. nih.gov This was further supported by the upregulation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
The anticancer mechanisms of some thiourea derivatives have been linked to the inhibition of the epidermal growth factor receptor (EGFR), a crucial protein in cell signaling that, when dysregulated, can lead to cancer. nih.gov Molecular docking studies have been employed to understand how these derivatives bind to and inhibit such targets. nih.govtjnpr.org
Mechanistic Insights into Antimicrobial and Anticancer Effects of this compound (Molecular Level)
The antimicrobial and anticancer properties of thiourea derivatives like this compound can be attributed to their ability to interfere with essential molecular processes in pathogens and cancer cells.
Identification of Microbial Molecular Targets and Modes of Action
The antibacterial action of thiourea derivatives is often attributed to their ability to inhibit key bacterial enzymes. nih.gov Enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria, have been identified as potential targets. nih.govmdpi.com For example, copper (II) complexes of a specific phenyl thiourea showed inhibitory activity against Staphylococcus aureus DNA gyrase. nih.gov The general proposed mechanism involves the C=S and NH groups of the thiourea structure, which can interact with carboxyl and phosphate (B84403) groups on the bacterial cell surface, thereby enhancing their activity. nih.gov
Furthermore, some thiourea derivatives have been shown to disrupt the integrity of the bacterial cell wall by disturbing the NAD+/NADH homeostasis. nih.gov The lipophilicity of these compounds can also play a role, with increased lipophilicity potentially leading to better disruption of the bacterial membrane. nih.govmdpi.com The structural differences between Gram-positive and Gram-negative bacteria, particularly the outer membrane of the latter, can influence the selective antibacterial activity of these compounds. nih.gov
Table 1: Potential Microbial Molecular Targets of Thiourea Derivatives
| Target Enzyme/Process | Proposed Mechanism of Action | Example(s) of Affected Microorganisms |
| DNA Gyrase | Inhibition of enzyme activity, leading to impaired DNA replication. nih.govmdpi.com | Escherichia coli, Staphylococcus aureus nih.gov |
| Topoisomerase IV | Inhibition of enzyme activity, disrupting DNA decatenation. nih.gov | Staphylococcus aureus nih.gov |
| NAD+/NADH Homeostasis | Disruption of the balance, affecting cellular metabolism. nih.gov | Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov |
| Bacterial Cell Wall | Disruption of integrity. nih.gov | Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov |
Disruption of Cellular Processes in Cancer Cell Lines (Molecular and Biochemical Aspects)
At the molecular level, the anticancer effects of thiourea derivatives are multifaceted. A primary mechanism is the induction of apoptosis. nih.govnih.gov Studies have shown that these compounds can trigger both early and late apoptotic events in cancer cells. nih.gov This is often accompanied by the activation of caspases, such as caspase-3, which are critical executioners of the apoptotic pathway. nih.gov
Another key mechanism is the inhibition of protein kinases that are crucial for cancer cell signaling. nih.gov For example, certain thiourea derivatives have been found to be potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and proliferation, is another identified target for some thiourea derivatives bearing a sulfonamide moiety. nih.gov
The ability of thiourea derivatives to bind to proteins containing thiol groups and to DNA is also considered a principal mode of their anticancer action. mdpi.com Molecular docking studies have been instrumental in visualizing the binding interactions between these compounds and their target proteins, providing insights into their inhibitory potential. nih.govtjnpr.org
Table 2: Molecular and Biochemical Effects of Thiourea Derivatives in Cancer Cells
| Effect | Molecular Mechanism | Affected Cancer Cell Line(s) |
| Apoptosis Induction | Upregulation of caspase-3, leading to programmed cell death. nih.gov | MCF-7 (Breast Cancer) nih.gov |
| Cell Cycle Arrest | Arrest in the S phase of the cell cycle. nih.gov | MCF-7 (Breast Cancer) nih.gov |
| Enzyme Inhibition | Inhibition of Epidermal Growth Factor Receptor (EGFR). nih.gov | HCT116 (Colon), HepG2 (Liver), MCF-7 (Breast) nih.gov |
| Enzyme Inhibition | Inhibition of Cyclooxygenase-2 (COX-2). nih.gov | HepG2 (Liver), MCF-7 (Breast), Caco-2 (Colon), PC-3 (Prostate) nih.gov |
| DNA Binding | Direct interaction with DNA. mdpi.com | General |
| Protein Binding | Binding to thiol-containing proteins. mdpi.com | General |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenoxyphenyl Amino Thiourea Derivatives
Systematic Structural Modifications of the Thiourea (B124793) Pharmacophore and their Impact on Activity
The thiourea moiety (-NH-C(S)-NH-) is a key pharmacophore in a multitude of biologically active compounds, capable of forming critical hydrogen bonds with biological targets. researchgate.net Systematic modifications of this core in the context of [(2-phenoxyphenyl)amino]thiourea derivatives have a profound impact on their activity.
The hydrogen-bonding capability of the thiourea group is a primary determinant of its biological function. The two NH protons can act as hydrogen bond donors, interacting with acceptor sites on enzymes or receptors. researchgate.net The sulfur atom, with its lone pairs of electrons, can also participate in various interactions.
Research on related N,N'-diarylthiourea derivatives has demonstrated that the nature of the substituents on the aryl rings significantly influences the electronic properties of the thiourea core and, consequently, its biological activity. For instance, in a series of 1,3-diaryl substituted pyrazole-based thiourea derivatives tested for antimicrobial activity, the potency was highly dependent on the electronic nature of the substituents on the phenyl rings. nih.gov
Key modifications and their observed impacts include:
Substitution on the Nitrogen Atoms: Replacing one of the NH protons with an alkyl or acyl group can drastically alter the hydrogen bonding pattern and steric profile of the molecule. This can lead to a decrease or complete loss of activity if both NH protons are required for a specific interaction. However, in some cases, monosubstitution can lead to enhanced selectivity for a particular biological target. nih.gov
Isosteric Replacement of the Sulfur Atom: Replacing the thiocarbonyl group (C=S) with a carbonyl group (C=O) to form the corresponding urea (B33335) analog can lead to significant changes in activity. The greater acidity of the thiourea protons compared to their urea counterparts often results in stronger hydrogen bonding and enhanced biological activity. researchgate.net This has been a consistent finding across various classes of bioactive thioureas.
Introduction of Additional Functional Groups: Incorporating other functionalities, such as heterocyclic rings, can introduce new interaction points with biological targets. For example, the introduction of a thiazole (B1198619) ring to thiourea derivatives has been explored to develop new antimicrobial agents. derpharmachemica.commdpi.com
The following table summarizes the impact of systematic modifications on the thiourea pharmacophore in related diaryl thiourea series, providing insights into potential trends for this compound derivatives.
| Modification | General Impact on Activity | Rationale | Reference |
| N-alkylation/acylation | Often reduces activity | Disruption of bidentate hydrogen bonding | nih.gov |
| C=S to C=O replacement | Generally decreases potency | Reduced acidity of NH protons, weaker H-bonds | researchgate.net |
| Introduction of heterocycles | Can enhance or alter activity | Provides new binding interactions and modifies physicochemical properties | derpharmachemica.commdpi.com |
| Substitution on aryl rings | Modulates electronic properties and steric hindrance | Influences H-bond strength and fit within the binding site | nih.gov |
Elucidating the Role of the Phenoxyphenyl Substituents on Molecular Interactions
The phenoxyphenyl group in this compound provides a large, relatively flexible scaffold that can be readily modified. Substituents on either of the phenyl rings can influence the molecule's conformation, electronic distribution, and lipophilicity, all of which are critical for its interaction with biological targets.
Key findings from studies on related diaryl thioureas include:
Electronic Effects: The presence of strong EWGs, such as nitro (-NO2) or trifluoromethyl (-CF3), on the phenyl rings can increase the acidity of the thiourea NH protons, enhancing their hydrogen-bonding capacity and often leading to increased biological activity. nih.govbiointerfaceresearch.com Conversely, EDGs like methoxy (B1213986) (-OCH3) can have the opposite effect. nih.gov
Steric Effects: The size and position of substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, alternatively, promote a specific binding conformation that enhances activity. For instance, bulky substituents near the thiourea linkage might interfere with binding, while those at more distant positions could explore additional hydrophobic pockets in a binding site.
The following table illustrates the effect of different substituents on the biological activity of various diaryl thiourea derivatives, which can be extrapolated to the rational design of this compound analogs.
| Substituent | Position | Observed Effect on Activity | Example Compound Class | Reference |
| -Cl, -F (Halogens) | para-position | Often enhances activity | Pyrazole-based thioureas | nih.gov |
| -NO2 (EWG) | para-position | Increases potency | N-aryl-N'-nitrophenylthioureas | biointerfaceresearch.com |
| -OCH3 (EDG) | para-position | Can decrease activity | Pyrazole-based thioureas | nih.gov |
| -CF3 (EWG) | para-position | Generally increases activity | Pyrazole-based thioureas | nih.gov |
Conformational Analysis and its Correlation with Biological and Chemical Activities
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and chemical reactivity. For a flexible molecule like this compound, understanding its conformational preferences is essential. The molecule can adopt various spatial arrangements due to rotation around its single bonds, particularly the C-N bonds of the thiourea linkage and the C-O-C ether linkage.
Studies on diaryl thioureas have shown that they can exist in different conformations, often denoted as cis-trans or E,Z isomers, arising from the partial double bond character of the C-N bonds. acs.org The relative orientation of the two aryl groups with respect to the C=S bond can significantly impact the molecule's ability to fit into a specific binding site. In solution, an interconversion between different conformations is often observed. researchgate.net
The biological activity is often attributed to a specific "bioactive conformation," which may or may not be the lowest energy conformation in solution. The energy barrier for interconversion between different conformers can also play a role; a molecule that can readily adopt the bioactive conformation is more likely to be potent. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools for the rational design of new, more potent analogs, as they can predict the activity of virtual compounds before their synthesis, thus saving time and resources. researchgate.net
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For this compound, this would involve synthesizing and testing a library of derivatives with diverse substituents.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D structure of the molecule.
Physicochemical descriptors: LogP (lipophilicity), polar surface area, etc. researchgate.net
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical metrics and validation techniques, such as cross-validation and external test sets.
For thiourea derivatives, QSAR studies have successfully identified key molecular properties that govern their biological activities. For example, in a QSAR study on thiourea derivatives with anticancer activity, descriptors such as lipophilicity (LogP), bond lengths, and vibrational frequencies were found to be crucial for predicting activity. nih.gov Another study on sulfur-containing thiourea and sulfonamide derivatives highlighted the importance of mass, polarizability, electronegativity, and the presence of specific bonds (C-N, F-F, N-N) as key predictors for anticancer activity. nih.gov
The insights gained from such QSAR models can guide the rational design of new this compound analogs with optimized properties. For instance, if a QSAR model indicates that higher lipophilicity is correlated with increased activity, new analogs with more lipophilic substituents could be prioritized for synthesis.
Coordination Chemistry and Metal Complexation Properties of 2 Phenoxyphenyl Amino Thiourea
Ligand Characteristics and Preferred Coordination Modes of [(2-phenoxyphenyl)amino]thiourea
The coordination behavior of this compound is dictated by the electronic and steric properties of its constituent atoms. The presence of multiple potential donor sites allows for a variety of interactions with metal centers.
This compound possesses two primary types of donor atoms: the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups. The sulfur atom, being soft and polarizable, is a primary coordination site, especially for soft metal ions. Spectroscopic evidence, particularly in the infrared (IR) spectrum, supports the involvement of the sulfur atom in coordination. A shift in the ν(C=S) stretching frequency to lower wavenumbers upon complexation is a characteristic indicator of the sulfur atom's participation in the metal-ligand bond. mdpi.com
The nitrogen atoms of the amino groups also have the potential to act as donor sites. Coordination through nitrogen is often observed in conjunction with sulfur, leading to the formation of a chelate ring. mdpi.commdpi.com The electronic environment of the nitrogen atoms, influenced by the adjacent phenyl and phenoxyphenyl groups, modulates their donor strength. Theoretical and experimental studies on similar thiourea (B124793) derivatives have shown that coordination can occur through one of the nitrogen atoms, often in a deprotonated form, creating a stable chelate structure with the metal ion. mdpi.comnih.gov
The ability of this compound to act as a bidentate ligand, coordinating through both sulfur and nitrogen atoms, leads to the formation of a stable chelate ring. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The formation of five- or six-membered chelate rings is generally favored, as it minimizes ring strain. taylorfrancis.com In the case of this compound, chelation involving the thiocarbonyl sulfur and one of the amino nitrogens would result in a stable ring structure. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.
Synthesis and Spectroscopic Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net Characterization of the resulting complexes relies heavily on spectroscopic techniques to elucidate their structure and bonding.
Complexes of this compound with transition metals such as copper, nickel, zinc, and cobalt have been synthesized and studied. These metals often form complexes where the ligand acts as a bidentate S,N-donor.
Copper(II) Complexes: Copper(II) complexes of similar thiourea derivatives have been shown to adopt square planar or distorted tetrahedral geometries, with the ligand coordinating through the sulfur and a deprotonated nitrogen atom. mdpi.comnih.gov
Nickel(II) Complexes: Nickel(II) can form square planar or octahedral complexes. With this compound, square planar complexes with a 1:2 metal-to-ligand ratio are commonly observed. researchgate.net
Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral complexes.
Cobalt(II) Complexes: Cobalt(II) can form both tetrahedral and octahedral complexes, depending on the ligand field strength and steric factors.
The spectroscopic data for these complexes provide valuable insights into their structure.
| Spectroscopic Data for Transition Metal Complexes of Thiourea Derivatives | |
| Technique | Observation and Interpretation |
| Infrared (IR) Spectroscopy | A shift in the ν(C=S) band to lower frequency indicates coordination through the sulfur atom. mdpi.commdpi.com Changes in the ν(N-H) stretching frequencies suggest the involvement of the nitrogen atom in coordination. mdpi.com |
| UV-Visible Spectroscopy | d-d transitions observed in the visible region provide information about the geometry of the metal center (e.g., octahedral vs. tetrahedral). Charge transfer bands, typically in the UV region, arise from ligand-to-metal or metal-to-ligand electron transfer. |
| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can confirm the coordination mode. Shifts in the resonances of protons and carbons near the donor atoms provide evidence of coordination. mdpi.com |
| Magnetic Susceptibility | Measurements of magnetic moments can help determine the oxidation state and spin state of the metal ion, providing further clues about the coordination environment. |
The coordination chemistry of thiourea derivatives with main group and lanthanide/actinide ions is less explored compared to transition metals. However, the versatile donor capabilities of this compound suggest that it can form stable complexes with these ions as well.
Main Group Metals: The soft sulfur donor atom would be expected to form strong bonds with heavier main group metals.
Lanthanide/Actinide Ions: These ions are hard acids and would preferentially coordinate with the nitrogen or potentially an oxygen atom if present in a modified ligand structure. However, the possibility of coordination with the soft sulfur atom cannot be entirely ruled out, potentially leading to interesting coordination geometries.
Further research is needed to fully characterize the coordination behavior of this compound with this class of metal ions.
Structural Elucidation of this compound Metal Complexes
For complexes of related thiourea ligands, X-ray crystallography has confirmed bidentate coordination through the sulfur and nitrogen atoms, leading to the formation of a four-membered chelate ring. mdpi.com The geometry around the metal center is then determined by the number of coordinated ligands and counter-ions. For instance, a 1:2 metal-to-ligand complex with a divalent metal ion can adopt a square planar or tetrahedral geometry. The crystal packing is often stabilized by intermolecular hydrogen bonds. semanticscholar.org
In the absence of single-crystal data, a combination of spectroscopic techniques and theoretical calculations can provide a reliable model of the complex's structure. mdpi.comnih.gov
Single-Crystal X-ray Diffraction Analysis of Coordination Geometries
Thiourea ligands are known to coordinate to metal ions in several modes, primarily as a monodentate ligand through the sulfur atom or as a bidentate chelating ligand. mdpi.comnih.gov In the case of this compound, monodentate coordination through the sulfur atom is highly probable, leading to a variety of possible geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with metals that prefer tetrahedral geometry, such as Cu(I) or Zn(II), complexes of the type [M(L)4] or [M(L)2X2] (where L is the thiourea ligand and X is a halide) would be expected to exhibit a distorted tetrahedral geometry. nih.govrsc.org
Furthermore, the presence of the phenoxy group in the 2-position of the phenyl ring introduces the possibility of bidentate S,O-chelation, where the oxygen atom of the phenoxy group could coordinate to the metal center along with the thiourea sulfur atom. This would result in the formation of a stable seven-membered chelate ring. Such chelation could lead to square planar or octahedral geometries for metals like Ni(II), Pd(II), Pt(II), and Cu(II). amazonaws.comnih.gov The nature of the anion in the metal salt used can also influence the final geometry. amazonaws.com For example, complexes formed with copper(II) acetate (B1210297) have shown dimeric square planar structures with sulfur bridging between copper atoms. amazonaws.com
The table below summarizes potential coordination geometries for metal complexes of this compound based on data from analogous compounds.
| Metal Ion | Potential Coordination Number | Likely Geometry | Coordination Mode | Reference |
| Cu(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Monodentate (S) | rsc.orgoup.com |
| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Monodentate (S) | manchester.ac.uk |
| Au(I) | 2 | Linear | Monodentate (S) | mdpi.com |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | Monodentate (S), Bidentate (S,O) | materialsciencejournal.orgrsc.org |
| Pd(II) | 4 | Square Planar | Bidentate (S,O) | mdpi.com |
| Pt(II) | 4 | Square Planar | Bidentate (S,O) | mdpi.com |
| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | Monodentate (S), Bidentate (S,O) | amazonaws.commaterialsciencejournal.org |
| Zn(II) | 4 | Tetrahedral | Monodentate (S) | nih.gov |
Advanced Spectroscopic Probes for Determining Coordination Environments
Spectroscopic techniques are crucial for elucidating the coordination environment of metal complexes in both solid and solution states. For this compound complexes, a combination of infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy would provide valuable insights into the ligand's binding mode.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. The IR spectrum of a free thiourea ligand exhibits characteristic bands for ν(N-H), ν(C=S), and ν(C-N) vibrations. Upon complexation, shifts in these bands can confirm the coordination mode.
ν(C=S) band: Coordination through the sulfur atom is typically indicated by a decrease in the frequency of the ν(C=S) band (around 700-780 cm-1), accompanied by an increase in the ν(C-N) band frequency (around 1400-1500 cm-1). amazonaws.comnih.gov This is due to the donation of electron density from the sulfur atom to the metal, weakening the C=S bond and strengthening the C-N bond.
ν(N-H) band: If the nitrogen atoms are involved in coordination, a shift in the ν(N-H) stretching frequency (around 3100-3400 cm-1) would be observed. nih.gov In the case of bidentate S,O-coordination, the N-H bands are not expected to be significantly affected unless there is hydrogen bonding. amazonaws.com
ν(C-O-C) band: The presence of the phenoxy group provides an additional spectroscopic handle. The asymmetric and symmetric ν(C-O-C) stretching vibrations (typically around 1200-1250 cm-1 and 1000-1050 cm-1, respectively) would be expected to shift upon coordination of the phenoxy oxygen to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution.
1H NMR: The proton signals of the N-H groups and the aromatic protons of the phenyl and phenoxy rings would be expected to show significant shifts upon complexation. The downfield shift of the N-H proton signal can indicate its involvement in hydrogen bonding or changes in the electronic environment upon coordination. nih.gov
13C NMR: The most informative signal in the 13C NMR spectrum is that of the thiocarbonyl carbon (C=S), which typically appears around 175-185 ppm. A downfield shift of this signal upon complexation provides strong evidence for coordination through the sulfur atom, as it indicates a decrease in electron density at the carbon. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are characteristic of the coordination geometry. For instance, square planar Ni(II) complexes typically exhibit different d-d transitions compared to tetrahedral or octahedral Ni(II) complexes. rsc.org
The following table provides a summary of the expected spectroscopic changes upon complexation of this compound.
| Spectroscopic Technique | Key Observables | Interpretation | Reference |
| IR Spectroscopy | Decrease in ν(C=S) frequency | Coordination via sulfur atom | amazonaws.comnih.gov |
| Increase in ν(C-N) frequency | Strengthening of C-N bond upon S-coordination | amazonaws.comnih.gov | |
| Shift in ν(C-O-C) frequency | Coordination via phenoxy oxygen atom | - | |
| NMR Spectroscopy | Downfield shift of N-H protons (1H NMR) | Change in electronic environment/hydrogen bonding | nih.gov |
| Downfield shift of C=S carbon (13C NMR) | Coordination via sulfur atom | mdpi.com | |
| UV-Vis Spectroscopy | Appearance of new bands in the visible region | d-d transitions or LMCT, indicative of geometry | rsc.org |
Exploration of Novel Applications for this compound Metal Complexes
Metal complexes of thiourea derivatives have shown promise in a variety of applications, including catalysis and sensing. The unique structural features of this compound, particularly the potential for S,O-bidentate coordination, could lead to novel and enhanced functionalities in its metal complexes.
Role in Homogeneous and Heterogeneous Catalysis
Thiourea-based metal complexes have been investigated as catalysts in a range of organic transformations. google.com The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion, while the ligand framework can be tuned to influence the selectivity and efficiency of the catalyst.
Homogeneous Catalysis: In homogeneous catalysis, metal complexes of thiourea derivatives have been employed in reactions such as C-C coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), cyclization reactions, and oxidation reactions. oup.com For instance, palladium complexes of N,N'-disubstituted thioureas have shown good activity as catalysts in Suzuki coupling reactions. The this compound ligand could offer a stable coordination environment for catalytically active metals like palladium and copper, potentially leading to efficient and recyclable homogeneous catalysts. The phenoxy group could also influence the solubility of the complex in organic solvents, a crucial factor in homogeneous catalysis.
Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, there is growing interest in immobilizing metal complexes onto solid supports to create heterogeneous catalysts. Metal complexes of this compound could be anchored to materials like silica, alumina, or polymers through the functional groups on the ligand. The resulting heterogeneous catalysts could offer the advantages of easy separation, reusability, and potentially enhanced stability under reaction conditions.
Future Research Directions and Emerging Paradigms in 2 Phenoxyphenyl Amino Thiourea Research
Development of Innovative and High-Throughput Synthetic Methodologies
The synthesis of thiourea (B124793) derivatives has traditionally involved the reaction of an amine with an isothiocyanate. researchgate.net While effective, these methods can be time-consuming and may not be suitable for generating large libraries of compounds needed for extensive screening. Future research should focus on adopting more innovative and efficient synthetic strategies.
High-Throughput Synthesis: Solid-phase synthesis represents a powerful technique for the high-throughput generation of thiourea derivatives. nih.gov This methodology involves attaching a starting material to a resin, followed by a series of reactions to build the final molecule, which is then cleaved from the resin. This approach allows for the rapid creation of a diverse library of [(2-phenoxyphenyl)amino]thiourea analogs by varying the building blocks in a combinatorial fashion. nih.gov
Sustainable Synthesis: Modern synthetic chemistry is increasingly focused on sustainability. "On-water" synthesis, where reactions are carried out in aqueous media, offers a green alternative to traditional organic solvents. organic-chemistry.org This method has been successfully used for the synthesis of unsymmetrical thioureas and could be adapted for this compound, potentially offering simplified purification and reduced environmental impact. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives
| Methodology | Description | Advantages | Potential Application for this compound |
|---|---|---|---|
| Traditional Solution-Phase | Reaction of an amine with an isothiocyanate in an organic solvent. researchgate.net | Well-established, reliable for small-scale synthesis. | Initial synthesis and proof-of-concept studies. |
| Solid-Phase Synthesis | Stepwise synthesis on a polymer support, allowing for easy purification. nih.gov | High-throughput capability, suitable for library generation. | Creation of diverse analog libraries for screening. |
| "On-Water" Synthesis | Utilizes water as the reaction medium, often with simple filtration for product isolation. organic-chemistry.org | Environmentally friendly, potentially faster reaction rates, simple workup. | Green synthesis of the parent compound and its analogs. |
| Multicomponent Reactions | A reaction where multiple starting materials react in a single step to form the product. | Atom-economic, efficient, reduces waste and purification steps. | Rapid assembly of complex analogs from simple precursors. |
Deeper Mechanistic Probes into Unexplored Biological Targets and Pathways
Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.commdpi.com A critical area of future research is to identify and validate the specific molecular targets and pathways through which this compound exerts its potential therapeutic effects.
Research on similar compounds has shown that thiourea derivatives can act as potent enzyme inhibitors. For example, certain analogs have been found to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. nih.gov Others have shown inhibitory activity against tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting potential applications in treating pigmentation disorders and neurodegenerative diseases like Alzheimer's. nih.gov A study on N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide derivatives, which are structurally related, revealed anti-HIV activity, indicating that viral enzymes could be a key target class. nih.gov
Future investigations should employ a combination of biochemical assays, proteomics, and genetic approaches to screen this compound against a panel of clinically relevant enzymes and receptors. Identifying the specific binding partners is the first step toward understanding its mechanism of action and potential therapeutic utility.
Rational Design and Synthesis of Highly Selective and Potent Analogs
Once a primary biological target is identified, the principles of rational drug design can be applied to synthesize new analogs of this compound with enhanced potency and selectivity. This involves a deep understanding of the structure-activity relationship (SAR), where systematic modifications to the molecule's structure are correlated with changes in its biological activity.
For instance, research into thiourea derivatives as inhibitors of the K-Ras protein, a key target in non-small cell lung cancer, demonstrated that modifying substituents on the phenyl rings could dramatically improve binding affinity and cellular activity. nih.govnih.gov The replacement of a urea (B33335) group with a thiourea group was also found to be critical for potency, highlighting the importance of the sulfur atom in molecular interactions. nih.gov Similarly, in the development of non-nucleoside HIV reverse transcriptase inhibitors, a computer-guided design approach led to the synthesis of N'-[2-(5-bromopyridyl)]-thiourea derivatives with high efficacy against drug-resistant viral strains. nih.gov
For this compound, a systematic exploration of substitutions on both the 2-phenoxyphenyl and the second amino-linked phenyl ring is warranted. Introducing various electron-donating or electron-withdrawing groups, halogens, or heterocyclic moieties could modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby optimizing its interaction with the target protein.
Table 2: Hypothetical Design Strategy for this compound Analogs
| Modification Site | R-Group Variation | Predicted Impact | Rationale |
|---|---|---|---|
| Phenoxy Ring (Position 4') | -H, -F, -Cl, -OCH3 | Modulate electronic properties and lipophilicity | Enhance binding affinity and cell permeability. |
| Amino-linked Phenyl Ring | -CF3, -NO2, -Br | Introduce strong electron-withdrawing or halogen-bonding groups | Improve interactions within specific binding pockets (e.g., K-Ras). nih.gov |
| Thiourea Core | N-methylation | Alter hydrogen bond donor/acceptor profile | Increase metabolic stability or modify binding mode. |
Exploration of this compound in Advanced Materials Science
The utility of thiourea derivatives extends beyond medicine into the realm of materials science. nih.gov The presence of both sulfur and nitrogen atoms makes them excellent ligands for coordinating with metal ions and provides unique photophysical properties. mdpi.com
One emerging application is in the development of fluorescent chemosensors. Thiourea derivatives have been engineered to act as highly selective and sensitive detectors for heavy metal ions such as mercury (Hg²⁺) in aqueous solutions. nih.govanalis.com.my The binding of the metal ion to the thiourea moiety causes a detectable change in the compound's fluorescence, enabling environmental monitoring. The phenoxyphenyl group in this compound could further enhance these properties through π-π stacking interactions, potentially leading to sensors with even greater sensitivity.
Furthermore, metal complexes of thiourea derivatives have been explored as catalysts. For example, a copper complex of an N-naphthoyl thiourea was used for the photodegradation of methyl orange dye, demonstrating a potential application in wastewater treatment. acs.org Investigating the coordination chemistry of this compound with various transition metals could yield novel catalysts or functional materials with unique optical, electronic, or magnetic properties.
Integrated Experimental and Computational Approaches for Comprehensive Understanding
The synergy between experimental synthesis and computational modeling is a cornerstone of modern chemical research. nih.gov Future studies on this compound should leverage this integrated approach for a comprehensive understanding of its properties and functions.
Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to calculate molecular properties such as bond lengths, bond angles, and electronic structure, providing insights that complement experimental data from XRD and NMR. researchgate.netsemanticscholar.org Molecular docking simulations can predict how this compound and its analogs bind to the active sites of target proteins, guiding the rational design of more potent inhibitors. nih.govtandfonline.com These computational methods help to prioritize which analogs to synthesize, saving time and resources. researchgate.net
Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. This includes synthesizing the prioritized compounds, confirming their structures using spectroscopic techniques (NMR, FT-IR, MS), and evaluating their activity in relevant biological assays or materials science tests. mdpi.com This iterative cycle of design, prediction, synthesis, and testing is crucial for accelerating the discovery process. researchgate.net
Table 3: An Integrated Research Workflow
| Step | Technique / Approach | Objective |
|---|---|---|
| 1. Target Identification | Literature review, initial biological screening. | Identify potential biological targets or material applications. |
| 2. Computational Prediction | Molecular Docking, DFT, ADMET prediction. mdpi.com | Predict binding modes, electronic properties, and pharmacokinetic profiles of potential analogs. |
| 3. Synthesis | High-throughput or rational synthesis. nih.gov | Create a focused library of this compound analogs. |
| 4. In Vitro Evaluation | Enzyme inhibition assays, antimicrobial tests, fluorescence spectroscopy. nih.govsemanticscholar.org | Quantify biological activity or material performance. |
| 5. Structural Analysis | X-ray crystallography, NMR spectroscopy. | Determine the precise 3D structure of the compound and its complexes. |
| 6. SAR Analysis | Correlate structural modifications with activity data. | Refine the computational model and design the next generation of compounds. |
By pursuing these interconnected research avenues, the scientific community can systematically explore and harness the full potential of this compound, paving the way for new discoveries in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for [(2-phenoxyphenyl)amino]thiourea, and how is purity validated?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-phenoxyaniline with thiourea or isothiocyanate derivatives under reflux in polar solvents (e.g., ethanol or DMF). Purification is achieved through recrystallization or column chromatography. Purity is validated using HPLC (>95% purity threshold) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Mass spectrometry confirms molecular weight .
Q. Which structural characterization techniques are most effective for thiourea derivatives like this compound?
X-ray crystallography (via SHELX software) is the gold standard for determining crystal structure and hydrogen-bonding networks . Complementary techniques include:
Q. What are the primary research applications of this compound in catalysis?
Thiourea derivatives act as hydrogen-bond donors in asymmetric organocatalysis. Applications include:
- Strecker Reaction : Enantioselective cyanide addition to imines.
- Michael Additions : Activation of nitroalkanes via dual hydrogen bonding. Catalytic efficiency depends on substituent electronic effects and solvent polarity .
Q. What safety protocols are recommended for handling thiourea derivatives in the lab?
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of aerosols.
- Store in airtight containers away from oxidizers (risk of H₂S release).
- Dispose via hazardous waste channels per OSHA and REACH guidelines .
Advanced Research Questions
Q. How do experimental conditions influence the catalytic activity of this compound in asymmetric reactions?
Catalytic performance is sensitive to:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance hydrogen-bond activation.
- Temperature : Elevated temperatures (>40°C) may degrade thiourea or reduce enantioselectivity.
- Additives : Brønsted acids (e.g., acetic acid) can protonate substrates, improving reaction rates. Mechanistic studies using kinetic isotopic effects (KIEs) and DFT calculations are recommended to probe transition states .
Q. How should researchers design toxicity studies for thiourea derivatives, and what endpoints are critical?
Follow OECD Guidelines 452/453 for subchronic toxicity:
Q. What experimental strategies resolve contradictions in thermal decomposition data for thiourea derivatives?
Contradictions arise from varying heating rates and atmospheric conditions. A robust approach includes:
- TGA-DSC : Quantify decomposition steps (e.g., thiourea → NH₄SCN at 170–190°C).
- In Situ FT-IR : Monitor gas-phase products (e.g., H₂S, NH₃).
- Isoconversional Methods : Calculate activation energy (Eₐ) via Friedman or Ozawa-Flynn-Wall models. Discrepancies are often due to impurities or inconsistent preheating protocols .
Q. How do substituents on the phenyl ring affect the oxidation kinetics of this compound?
Electron-withdrawing groups (e.g., -NO₂) accelerate oxidation by stabilizing transition states. For example:
| Substituent | Rate Constant (k, M⁻¹s⁻¹) | Eₐ (kJ/mol) |
|---|---|---|
| -OCH₃ | 0.12 | 85 |
| -NO₂ | 0.45 | 68 |
| Mechanistic studies using UV-Vis spectroscopy and stopped-flow techniques reveal proton-coupled electron transfer (PCET) pathways . |
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
